4'-Methyl-aurone
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Overview
Description
4’-Methyl-aurone is a derivative of aurone, a subgroup of flavonoids known for their vibrant pigmentation in plants. Aurones are secondary metabolites that play a crucial role in the coloration of flowers and fruits. Structurally, aurones feature a benzofuranone heterocyclic pattern with a phenyl unit connected through a carbon-carbon exocyclic double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methyl-aurone can be synthesized through various methods, including:
Oxidative Cyclization: This method involves the oxidative cyclization of 2’-hydroxychalcones using reagents like iodine or thallium trinitrate.
Intramolecular Cyclization: This approach uses 2-aryl-1-salicyloylacetylenes under basic conditions to form the aurone structure.
Condensation Reactions: Benzofuran-3(2H)-ones can be condensed with aromatic aldehydes to produce aurones.
Industrial Production Methods: Industrial production of 4’-Methyl-aurone typically involves scalable synthetic routes such as the oxidative cyclization of 2’-hydroxychalcones, which can be optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-aurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroaurones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroaurones.
Substitution: Formation of halogenated or aminated aurones.
Scientific Research Applications
4’-Methyl-aurone has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in organic synthesis.
Biology: Exhibits biological activities such as anticancer, antioxidant, and antibacterial properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 4’-Methyl-aurone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparison with Similar Compounds
4’-Methyl-aurone can be compared with other aurone derivatives and similar flavonoids:
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |
InChI Key |
GMCTULLKJXDQBT-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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